4-(Aminomethyl)naphthalen-1-ol

Description

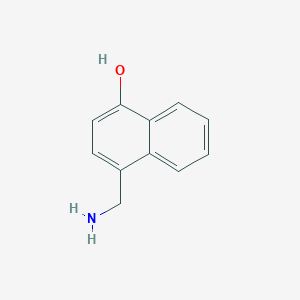

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXBEXIEUGVLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695369 | |

| Record name | 4-(Aminomethyl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-54-2 | |

| Record name | 4-(Aminomethyl)-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887583-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Aminomethyl Naphthalen 1 Ol and Its Derivatives

Established Synthetic Routes and Mechanistic Investigations

The synthesis of 4-(aminomethyl)naphthalen-1-ol can be approached through several established routes that rely on the functionalization of a pre-existing naphthalene (B1677914) core. These methods often involve sequential steps of reduction, chemical modification, and the introduction of key functional groups.

Reduction Strategies (e.g., Nitronaphthalene Reduction)

One potential, albeit multi-step, pathway to this compound involves the reduction of a nitro-substituted naphthalene precursor. The process typically begins with the nitration of a suitable naphthalene derivative, followed by the chemical reduction of the nitro group to a primary amine.

The synthesis could theoretically start from 1-nitronaphthalene (B515781). The catalytic hydrogenation of 1-nitronaphthalene is a known process for producing 1-naphthylamine. This process is typically carried out at elevated temperatures (150 to 250°C) and pressures (50 to 300 bar) using a platinum-on-activated-charcoal catalyst. However, to obtain the target molecule, the starting material would need to be 4-nitro-1-naphthol. The subsequent steps would involve the reduction of the nitro group to an amine and the conversion of a suitable functional group at the 4-position (e.g., a carboxyl or cyano group) into an aminomethyl group.

A related procedure describes the synthesis of 4-nitro-1-naphthylamine (B40213) from α-nitronaphthalene using hydroxylamine (B1172632) hydrochloride and potassium hydroxide. This product could then undergo further reactions, such as a Sandmeyer reaction to replace the amino group with a hydroxyl group, followed by reduction of the nitro group. The final aminomethyl group would need to be introduced from a different precursor functional group at the 4-position. The reductive removal of an amino group from an aromatic ring, a process known as deamination, can also be a useful synthetic tool, often carried out on diazotized amines.

Chemical Modifications of Naphthalene Precursors

The synthesis of substituted naphthalenes is a broad field, with numerous methods available for modifying the naphthalene core. A common starting material for the synthesis of this compound is 1-naphthol (B170400) (α-naphthol). The reactivity of 1-naphthol allows for electrophilic substitution, which typically occurs at the C2 and C4 positions. This inherent reactivity is exploited in reactions like the Mannich condensation (discussed in section 2.2).

Other synthetic strategies involve building the naphthalene ring system from acyclic or monocyclic precursors. For instance, metal-catalyzed annulation reactions can be used to construct the bicyclic naphthalene core with desired substituents already in place or in a form that can be easily converted to the target functional groups. A concise, four-step synthesis for related 14-aza-12-oxasteroids starts from 2-naphthol (B1666908) analogues, converting them to 2-naphthylamines via the Bucherer reaction, followed by acylation and reduction to form an amino-alcohol intermediate. A similar strategy starting from 1-naphthol could potentially be adapted.

Amination and Hydroxylation Pathways

Directly introducing amino and hydroxyl groups in the desired positions on the naphthalene ring presents a significant synthetic challenge. However, specific named reactions can achieve these transformations on suitable precursors. The Bucherer reaction, for example, is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. This could be a step in a multi-stage synthesis.

Enzymatic reactions, which are known for their high selectivity, also offer potential pathways. The reversal of hydrolytic enzyme actions, such as those by lipases or proteases, can be used for ester or amide synthesis. While not a direct amination or hydroxylation of the naphthalene ring, these biocatalytic methods could be employed to modify side chains on a naphthalene precursor with high precision.

Mannich-Type Reactions in Aminomethylnaphthalen-1-ol Synthesis

The most direct and widely applicable method for synthesizing this compound and its derivatives is the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for aminoalkylation.

Classical Mannich Condensations of Naphthols, Aldehydes, and Amines

The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. However, the reaction is also highly effective with electron-rich aromatic compounds like phenols and naphthols. In the context of this compound synthesis, the reaction

Catalytic Mannich-Type Reactions for Enhanced Efficiency and Selectivity

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been utilized in the synthesis of aminomethylated naphthalenes. For instance, metal complexes in solution can effectively catalyze the Mannich reaction, a key step in forming the aminomethyl group. These catalysts can activate the reactants and facilitate the carbon-carbon and carbon-nitrogen bond formations necessary for the final product. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general principles of homogeneous catalysis in Mannich-type reactions are well-established and applicable.

Heterogeneous Catalysis (e.g., Nanocatalysts, Metal-Organic Frameworks)

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Nanocatalysts, in particular, have shown significant promise. For example, a zinc complex deposited on a tryptophan-functionalized nanostructured mesoporous surface (MCM-41-Trp-Zn) has been developed as a green heterogeneous catalyst. acs.org This catalyst has been successfully used in the Betti reaction, a three-component reaction of an aldehyde, a primary or secondary amine, and a phenol (B47542), to synthesize derivatives of aminomethylated naphthols. acs.org The key benefits of this nanocatalyst include high stability, simple separation from the reaction mixture, and the ability to be reused without a significant loss of catalytic activity. acs.org

Another example of heterogeneous catalysis involves the use of nanocrystalline TiO2–HClO4, which has been shown to be a stable and reusable catalyst for the synthesis of 1-(α-aminoalkyl)-2-naphthols. rsc.org Similarly, copper triflate supported on silica (B1680970) (Cu(OTf)2·SiO2) has been used to catalyze the three-component coupling of aldehydes, 2-naphthol, and alicyclic amines under neat conditions. rsc.org

| Catalyst System | Reaction Type | Key Advantages |

| MCM-41-Trp-Zn Nanocatalyst | Betti Reaction | Green catalyst, high stability, reusable |

| Nanocrystalline TiO2–HClO4 | Aminomethylation | Stable, reusable |

| Cu(OTf)2·SiO2 | Three-component coupling | Neat conditions, no co-catalyst needed |

Organocatalysis (e.g., L-Proline)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. L-proline, a naturally occurring amino acid, has been effectively used to catalyze the synthesis of Betti bases. rsc.org This approach is attractive due to the low toxicity, availability, and stability of the organocatalyst. The use of organocatalysts can also lead to the enantioselective synthesis of chiral aminomethylated naphthalenes. acs.orguni-koeln.de For instance, chiral thiourea (B124793) derivatives have been employed as organocatalysts in the enantioselective conjugate addition of nitroalkanes to enones, a reaction that can be a key step in the synthesis of complex chiral molecules. aalto.fi

Enzyme-Catalyzed Approaches (e.g., Lipase)

Enzymes are highly efficient and selective biocatalysts. Lipases, in particular, have been used in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. chemrxiv.org This approach is valuable for the synthesis of chiral aminomethylated naphthalenes, where one enantiomer may exhibit desired biological activity. While direct enzyme-catalyzed synthesis of this compound is not prominently featured in the search results, the principles of enzymatic reactions, such as transesterification, are applicable to the synthesis of chiral precursors. chemrxiv.org For example, α-amino acid ester hydrolases (AEH) have been used for the synthesis of β-lactam antibiotics, demonstrating the potential of enzymes in forming amide bonds, a reaction relevant to the synthesis of certain derivatives. nih.gov

Multi-Component Reaction Design for Complex Aminomethylated Naphthalenes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgorganic-chemistry.org The Betti reaction is a classic example of a three-component reaction used to synthesize aminomethylated naphthols. rsc.orgresearchgate.net These reactions are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds. nih.govrsc.org

Researchers have developed various MCR strategies to synthesize complex aminomethylated naphthalenes. For instance, a one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been achieved using grindstone chemistry, which is an energy-efficient and solvent-free method. ijcmas.com Another approach involves the use of an acidic ionic liquid, triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), as a reusable catalyst for the one-pot synthesis of functionalized aminoalkyl naphthol derivatives under solvent-free conditions. nih.gov These MCRs often proceed through the in-situ formation of an imine from an aldehyde and an amine, which then reacts with the nucleophilic naphthol. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. mdpi.com This includes the use of non-toxic catalysts, renewable resources, and solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. Several solvent-free methods for the synthesis of aminomethylated naphthols have been reported. For example, the synthesis of 4-substituted thiocarbamido-naphthols has been carried out under solvent-free conditions using lemon juice and sunlight. orientjchem.org

The use of solid-supported catalysts and microwave irradiation can also facilitate solvent-free reactions. arabjchem.org For instance, tannic acid, a biodegradable and inexpensive catalyst, has been used for the solvent-free synthesis of 1-amidoalkyl-2-naphthols under thermal and microwave conditions. arabjchem.orgorientjchem.org Similarly, sodium hydrogen sulfate has been employed as a reusable heterogeneous catalyst for the one-pot preparation of amidoalkyl naphthols under solvent-free conditions. semanticscholar.org Grindstone chemistry, as mentioned earlier, is another effective solvent-free technique. ijcmas.com

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages |

| Solvent-free synthesis | Lemon juice, sunlight | Use of natural and renewable resources |

| Solvent-free synthesis | Tannic acid, microwave/thermal | Biodegradable catalyst, reduced reaction time |

| Solvent-free synthesis | Sodium hydrogen sulfate | Reusable heterogeneous catalyst |

| Grindstone chemistry | Methane sulphonic acid | Energy efficient, simple work-up |

The synthesis of this compound and its derivatives is a significant area of research due to their potential applications in various fields of chemistry. This article explores several key synthetic methodologies, including aqueous medium synthesis, the use of microwave and ultrasonic irradiation, and stereoselective approaches to produce chiral derivatives.

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis is gaining traction due to its environmental benefits and unique reactivity. For the synthesis of aminonaphthol derivatives, water has been shown to be an effective medium. One-pot, three-component reactions of 2-naphthol, aromatic aldehydes, and heteroaryl amines in water at room temperature have been reported to produce 1-(aryl(heteroarylamino)methyl)naphthalene-2-ols in high yields (95-98%) within a short reaction time (25-65 minutes). researchgate.net This method offers a green and efficient alternative to traditional organic solvents. researchgate.net

Similarly, the synthesis of 3-[N-(naphthalene-1-yl)-N-(1,3-thiazol-2-yl)amino]propanoic acid has been achieved by reacting 3-[N-carbamothioyl-N-(naphthalen-1-yl)amino]propanoic acid with monochloroacetic acid in water at reflux. elaba.lt These examples highlight the viability of aqueous media for the synthesis of complex naphthalene derivatives.

Table 1: Examples of Aqueous Medium Synthesis of Naphthalene Derivatives

| Reactants | Product | Conditions | Yield |

| 2-Naphthol, Aromatic Aldehyde, Heteroaryl Amine | 1-(Aryl(heteroarylamino)methyl)naphthalene-2-ol | Water, Room Temperature | 95-98% |

| 3-[N-Carbamothioyl-N-(naphthalen-1-yl)amino]propanoic Acid, Monochloroacetic Acid | 3-[N-(Naphthalene-1-yl)-N-(1,3-thiazol-2-yl)amino]propanoic Acid | Water, Reflux | 47% |

Microwave and Ultrasonic Irradiation Techniques

Non-conventional energy sources like microwave and ultrasonic irradiation have been demonstrated to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds containing a naphthalene moiety. For instance, the synthesis of Schiff bases from 4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol derivatives was significantly improved by using microwave irradiation, with reaction times reduced from 20-25 hours to 4-7 minutes and yields increasing from 46-48% to 82-92% compared to conventional heating. researchgate.net Another example is the microwave-assisted, one-step synthesis of Mannich bases from 4-hydroxyacetophenone and various secondary amines, which proceeds in quantitative yields without a catalyst. mdpi.comdntb.gov.ua

Ultrasonic Irradiation:

Ultrasonic irradiation is another effective technique for promoting the synthesis of naphthalene derivatives. researchgate.net The one-pot, three-component synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide derivatives has been efficiently carried out under ultrasound irradiation using Fe3O4 magnetic nanoparticles as a catalyst. researchgate.net This method offers advantages such as clean methodologies, easy workup, and high yields. researchgate.net Furthermore, new optically active aminoalkylnaphthols have been synthesized by condensing 2-naphthol, substituted aldehydes, and chiral amines under ultrasonic irradiation. researchgate.net The use of ultrasound has also been reported for the synthesis of pyrazolone (B3327878) derivatives, highlighting its broad applicability. ijpsr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Bases

| Method | Reaction Time | Yield |

| Conventional Heating | 20-25 hours | 46-48% |

| Microwave Irradiation | 4-7 minutes | 82-92% |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Several strategies have been developed for the stereoselective synthesis of chiral this compound derivatives.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of aminomethylation, chiral catalysts can be used to control the stereochemical outcome of the reaction. For example, a platinum(II)-catalyzed asymmetric ring-opening addition of arylboronic acids to oxabenzonorbornadienes has been developed to produce cis-2-aryl-1,2-dihydronaphthalen-1-ol derivatives with high yields and good enantioselectivities (up to 89% ee). acs.org

Another approach involves the use of chiral primary amine catalysts derived from natural amino acids for the asymmetric ethylation of aryl aldehydes, yielding alcohols with high enantiomeric excesses. researchgate.net The development of catalytically formed chiral auxiliaries has also been explored, where the auxiliary is generated in situ using an asymmetric catalyst, which then directs the stereochemistry of a subsequent reaction. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.

Several chiral auxiliaries have been utilized in the synthesis of chiral aminonaphthol derivatives. For instance, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine have been used as chiral auxiliaries in the condensation of 2-naphthol and aldehydes to produce optically active aminoalkylnaphthols. researchgate.netresearchgate.net The diastereomers formed can often be separated, and the chiral auxiliary can be subsequently cleaved to yield the enantiomerically enriched product.

Evans oxazolidinones are another class of widely used chiral auxiliaries that have been applied to a variety of stereoselective transformations. wikipedia.orgresearchgate.net Pseudoephedrine and its derivatives, such as pseudoephenamine, have also proven to be effective chiral auxiliaries in asymmetric alkylation reactions, providing access to enantiomerically enriched compounds. wikipedia.orgnih.gov The choice of the chiral auxiliary can significantly influence the diastereoselectivity of the reaction. nih.gov

Table 3: Chiral Auxiliaries in the Synthesis of Chiral Aminonaphthol Derivatives

| Chiral Auxiliary | Application |

| (R)-(+)-1-Phenylethylamine / (S)-(-)-1-Phenylethylamine | Asymmetric synthesis of aminoalkylnaphthols |

| Evans Oxazolidinones | Various stereoselective transformations |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation reactions |

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl Naphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.orguomustansiriyah.edu.iq The presence of both a hydroxyl group and an aminomethyl group on the same ring in 4-(aminomethyl)naphthalen-1-ol significantly influences the regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho, para-directing group. savemyexams.comorganicchemistrytutor.comlibretexts.org It donates electron density to the aromatic ring through resonance, making the ortho (position 2) and para (position 4) positions more nucleophilic and thus more susceptible to attack by electrophiles. savemyexams.comorganicchemistrytutor.comchemguideforcie.co.uk Since the para position is already substituted with the aminomethyl group, the primary site for electrophilic attack directed by the hydroxyl group is the 2-position. savemyexams.comchemguideforcie.co.uk

The aminomethyl group, while containing an activating amino group, is separated from the ring by a methylene (B1212753) spacer. Its activating effect is primarily due to hyperconjugation and a weak inductive effect. In acidic media, which is common for many electrophilic substitution reactions, the amino group will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). sit.edu.cn This protonated group acts as a deactivating, meta-directing group due to its electron-withdrawing inductive effect. organicchemistrytutor.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on Reactivity |

| -OH (Hydroxyl) | Activating | ortho, para | Increases reactivity |

| -CH₂NH₂ (Aminomethyl) | Activating (weak) | ortho, para | Increases reactivity |

| -CH₂NH₃⁺ (Protonated Aminomethyl) | Deactivating | meta | Decreases reactivity |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in this compound, participating in oxidation, etherification, and esterification, and can be activated for further chemical changes.

The 1,4-disposition of the hydroxyl and aminomethyl groups in this compound makes it a precursor to 1,4-naphthoquinone (B94277) derivatives. Oxidation of aminonaphthols is a known method for preparing naphthoquinones. uni-rostock.degoogleapis.comresearchgate.net The oxidation of the parent compound, 4-amino-1-naphthol, to 1,4-naphthoquinone is a well-established process. uni-rostock.degoogleapis.com The mechanism often involves the formation of a quinone imine intermediate which is subsequently hydrolyzed to the corresponding quinone. beilstein-journals.org

Various oxidizing agents can be employed for this transformation. The industrial synthesis of 1,4-naphthoquinone itself often involves the vapor-phase oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org For laboratory-scale synthesis from substituted naphthalenes, chromium trioxide is a common reagent. wikipedia.org The oxidation of aminophenols and their derivatives can also be achieved under milder conditions, sometimes utilizing air as the oxidant, particularly in the presence of light or catalysts. beilstein-journals.org The reaction of amines with 1,4-naphthoquinone can also lead to the formation of aminonaphthoquinone derivatives through an addition-oxidation sequence. beilstein-journals.orguclan.ac.uk

Table 2: Representative Oxidation Reactions of Naphthol Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Naphthalene | Vanadium oxide, O₂ | 1,4-Naphthoquinone | wikipedia.org |

| Naphthalene | Chromium trioxide | 1,4-Naphthoquinone | wikipedia.org |

| 4-Amino-1-naphthol | Ferric chloride | 1,4-Naphthoquinone | researchgate.net |

| 1,5-Dihydroxynaphthalene | K₃Fe(CN)₆, HIO₃, or NaIO₄ | N-phenyl-1,4-naphthoquinone monoimines (in presence of phenylamines) | beilstein-journals.org |

The hydroxyl group of this compound can undergo etherification to form naphthyl ethers and esterification to yield naphthyl esters.

Etherification: The formation of ethers from naphthols, a type of Williamson ether synthesis, typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic naphthoxide ion, followed by reaction with an alkyl halide. acs.org Various conditions have been developed for the O-alkylation of naphthols, including the use of phase-transfer catalysts, ionic liquids, and environmentally benign methods in aqueous micellar media or under solvent-free conditions. acs.orgscirp.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for the O-alkylation of naphthols. benthamdirect.com Zeolites can also catalyze the alkylation of naphthols, with a preference for O-alkylation over C-alkylation. sci-hub.se

Esterification: Esterification can be achieved by reacting the naphthol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. Standard esterification procedures are generally applicable.

The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. A common method for this activation is its conversion to a triflate (trifluoromethanesulfonate) ester. umich.edu Naphthyl triflates are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. acs.orgnih.gov

The triflation of a naphthol is typically accomplished by reacting it with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting naphthyl triflate is much more reactive towards nucleophilic attack and can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents onto the naphthalene core. umich.eduacs.orgnih.gov The development of efficient methods for synthesizing naphthalenyl triflates, such as the cationic annulation of benzodiynes, has expanded their utility. acs.orgnih.govresearchgate.net

Table 3: Methods for the Synthesis of Naphthalenyl Triflates

| Starting Material | Reagent | Conditions | Product Type | Reference |

| Naphthol | Triflic anhydride (Tf₂O) or Tf₂NPh | Base (e.g., pyridine) | Naphthyl triflate | umich.edu |

| Benzodiyne | Triflic acid (TfOH) | CHCl₃ | Naphthalenyl triflate | acs.orgnih.gov |

Reactions Involving the Aminomethyl Group

The aminomethyl group offers another site for chemical modification, most notably through reduction.

The aminomethyl group (-CH₂NH₂) can potentially be reduced, although this is less common than reactions involving the hydroxyl or naphthalene ring. Catalytic hydrogenolysis is a standard method for the cleavage of C-N bonds in benzylic amines. This reaction typically employs a palladium, platinum, or nickel catalyst under a hydrogen atmosphere. The conditions can be varied, but often involve moderate to high pressures and temperatures. The hydrogenolysis of the C-N bond in an aminomethylnaphthalene would lead to the formation of a methylnaphthalene derivative. For instance, the hydrogenolysis of (α-aminoacyl)amino-substituted heterocycles can lead to the cleavage of the N-C bond. acs.org Similarly, the reduction of 2-cyanonaphthalene with lithium aluminum hydride (LAH) followed by quenching is a method to produce 2-aminomethylnaphthalene, indicating the stability of the aminomethyl group to certain reducing agents while highlighting a synthetic route. nih.gov

It is important to note that other functional groups in the molecule might also be susceptible to reduction under these conditions. For example, the naphthalene ring itself can be reduced under harsh hydrogenation conditions. Therefore, achieving selective reduction of the aminomethyl group would require careful selection of the catalyst and reaction conditions.

Nucleophilic Substitution Reactions

The this compound molecule contains two primary nucleophilic centers: the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group. The primary amine is generally a potent nucleophile. savemyexams.com For instance, the aminomethyl group can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction to form secondary amines. savemyexams.com An excess of the amine starting material is often used to prevent further substitution reactions that could lead to tertiary amines or quaternary ammonium salts. savemyexams.com

The reaction with potassium cyanide (KCN) can introduce a nitrile group, a process that extends the carbon chain. savemyexams.com Furthermore, the aminomethyl group's ability to form hydrogen bonds and engage in electrostatic interactions allows it to interact with various molecular targets. While the hydroxyl group can also act as a nucleophile, its reactivity is influenced by the reaction conditions, particularly the pH. In basic media, deprotonation to form the more nucleophilic phenoxide ion can occur. nih.gov Compounds with a similar structural motif, such as 2- or 4-(aminomethyl)phenols, are noted to be susceptible to decomposition, which underscores the reactivity of this arrangement of functional groups. sit.edu.cn

Schiff Base Formation

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The primary amine of this compound readily undergoes this reaction. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine linkage.

This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands, often containing 'N' and 'O' donor atoms, are capable of forming stable complexes with various metal ions. researchgate.net The hydroxyl group in the ortho position to the reacting moiety can contribute to the thermodynamic stability of the resulting Schiff base through the formation of an intramolecular hydrogen bond. nih.gov The synthesis is typically carried out by stirring equimolar concentrations of the amine and the aldehyde in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid, and heating the mixture. ijacskros.com

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base (Product) |

| This compound | Benzaldehyde | 4-(((Benzylidene)amino)methyl)naphthalen-1-ol |

| This compound | 4-Bromobenzaldehyde | 4-(((4-Bromobenzylidene)amino)methyl)naphthalen-1-ol ijacskros.com |

| This compound | 2-Hydroxy-1-naphthaldehyde | 4-((((2-Hydroxynaphthalen-1-yl)methylene)amino)methyl)naphthalen-1-ol nih.gov |

| This compound | 4-Nitrobenzaldehyde | 4-(((4-Nitrobenzylidene)amino)methyl)naphthalen-1-ol nih.gov |

Intramolecular Cyclization and Rearrangement Processes

The proximate arrangement of the hydroxyl and aminomethyl groups on the naphthalene scaffold of this compound facilitates intramolecular reactions, leading to the formation of new heterocyclic structures.

The compound serves as a key precursor for the synthesis of naphthoxazines, a class of biologically active heterocyclic compounds. researchgate.net Specifically, it can undergo a cyclocondensation reaction with aldehydes or ketones to form 1,3-oxazine rings. The synthesis of 2,3-dihydro-1H-naphtho[1,2-e] researchgate.netajchem-a.comoxazine derivatives is achieved through a one-pot, three-component condensation of a naphthol, an amine, and formaldehyde. academie-sciences.fr In the case of this compound, the naphthol and amine functionalities are already present in the same molecule.

The reaction mechanism involves a Mannich-type condensation. The amine reacts with an aldehyde (e.g., formaldehyde) to form an imine or iminium ion intermediate. This is followed by an attack from the electron-rich carbon of the naphthol ring (ortho to the hydroxyl group). A subsequent intramolecular cyclization, involving the attack of the hydroxyl oxygen onto the intermediate, leads to the formation of the 1,3-oxazine ring system. academie-sciences.fr This process provides an efficient route to complex polycyclic molecules from a relatively simple starting material. researchgate.netresearchgate.net

Azo Coupling Reactions and Chromophore Formation

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt (R-N₂⁺) and an activated aromatic compound, such as a phenol (B47542) or an aniline, to produce an azo compound (Ar-N=N-Ar'). nih.govwikipedia.org These resulting azo compounds are characterized by the presence of the -N=N- functional group, which acts as a chromophore, imparting vivid color to the molecule. cuhk.edu.hk

The this compound molecule is an excellent coupling agent for this reaction. The hydroxyl group is a strong activating group, making the naphthalene ring electron-rich and thus highly susceptible to electrophilic attack by the diazonium cation. wikipedia.org The coupling reaction is typically directed to the position ortho to the powerful hydroxyl activating group (i.e., the C2 position of the naphthalene ring). The reaction is sensitive to pH; phenols and naphthols are typically coupled under mildly alkaline conditions to form the more reactive phenolate (B1203915) ion, which enhances the rate of the electrophilic substitution. nih.gov

The general procedure involves preparing the diazonium salt at low temperatures (0-5 °C) by reacting a primary aromatic amine with sodium nitrite (B80452) and a strong acid like hydrochloric acid. cuhk.edu.hkunb.ca This unstable salt is then immediately added to a cooled, alkaline solution of the coupling agent, this compound, to yield the brightly colored azo dye. cuhk.edu.hk

Table 2: Representative Azo Coupling Reactions

| Diazonium Salt Source (Aromatic Amine) | Coupling Agent | Potential Azo Dye Product |

| Aniline | This compound | 2-((Phenyl)diazenyl)-4-(aminomethyl)naphthalen-1-ol |

| 4-Aminophenol | This compound | 2-((4-Hydroxyphenyl)diazenyl)-4-(aminomethyl)naphthalen-1-ol cuhk.edu.hk |

| 4-Nitroaniline | This compound | 2-((4-Nitrophenyl)diazenyl)-4-(aminomethyl)naphthalen-1-ol nih.gov |

| Sulfanilic acid | This compound | 4-((2-Hydroxy-4-(aminomethyl)naphthalen-1-yl)diazenyl)benzenesulfonic acid |

Coordination Chemistry and Ligand Design Principles

4-(Aminomethyl)naphthalen-1-ol as a Chelating Ligand

The hydroxyl and amino groups within the structure of aminonaphthol derivatives make them effective ligands for chelation with organometallic reagents. researchgate.net This chelating ability is central to their application in forming stable metal complexes.

This compound is expected to function as a bidentate ligand. Coordination with a metal ion would likely occur through the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group after deprotonation. This N,O-bidentate coordination would form a stable six-membered chelate ring, a favored conformation in coordination chemistry.

While specific studies on this compound are limited, the binding modes of analogous ligands provide insight. For instance, Schiff base ligands derived from 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde coordinate to metal ions through the azomethine nitrogen and the deprotonated phenolic oxygen. arabjchem.org Similarly, other aminonaphthol derivatives are known to bind metal ions via their amino and hydroxyl functionalities. researchgate.net Spectroscopic techniques such as FT-IR are crucial in confirming these binding modes. The coordination of the amino nitrogen to the metal center is typically evidenced by a shift in the N-H stretching vibrations, while the involvement of the hydroxyl group is confirmed by the disappearance of the O-H stretching band upon deprotonation and complexation. researchgate.net

Table 1: Potential Binding Sites and Spectroscopic Evidence

| Functional Group | Donor Atom | Expected FT-IR Spectral Change upon Complexation |

| Hydroxyl (-OH) | Oxygen | Disappearance of broad ν(O-H) band (approx. 3400-3200 cm⁻¹) |

| Aminomethyl (-CH₂NH₂) | Nitrogen | Shift in ν(N-H) bands (approx. 3300-3100 cm⁻¹) and δ(N-H) bands (approx. 1600 cm⁻¹) |

| Metal-Ligand Bonds | - | Appearance of new low-frequency bands for ν(M-O) and ν(M-N) |

The stability of metal complexes formed with this compound is enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically more favorable than coordination with two separate monodentate ligands. dalalinstitute.com The stability of these complexes, quantified by the metal-ligand stability constant (log K), is influenced by factors such as the nature of the metal ion (charge, size) and the ligand itself. dalalinstitute.comallresearchjournal.com Studies on similar thiocarbamidonaphthols have used pH-metry to determine and compare the stability constants for complexes with various transition metals like Cu(II), Cd(II), and Cr(III). allresearchjournal.com

Conformational analysis, which investigates the three-dimensional arrangement of the ligand, is critical for understanding its coordination behavior. The flexibility of the aminomethyl group in this compound allows it to adopt various conformations to achieve an optimal binding geometry with a metal ion. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are employed to study the conformational preferences of such ligands and their complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). arabjchem.orgrdd.edu.iq The mixture is often heated under reflux to facilitate the reaction, after which the resulting complex can be isolated as a precipitate. arabjchem.org

A wide array of transition metal complexes can be envisioned with this compound. The stoichiometry of these complexes (metal-to-ligand ratio) can vary, with 1:1 and 1:2 ratios being common, leading to different coordination geometries such as tetrahedral, square planar, or octahedral. rdd.edu.iquobaghdad.edu.iq

Characterization of these complexes relies on a suite of analytical methods:

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand ratio.

FT-IR Spectroscopy: Verifies the coordination of the N and O donor atoms as described previously. researchgate.net

UV-Visible Spectroscopy: Provides information about the d-d electronic transitions within the metal ion, which helps in deducing the coordination geometry of the complex. nih.gov

Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition. nih.gov

Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the metal center and thus its oxidation state and geometry. rdd.edu.iq

Thermal Analysis (TGA/DSC): Studies the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. researchgate.net

Table 2: Hypothetical Transition Metal Complexes of this compound (L) and Expected Properties

| Complex Formula | Metal Ion | M:L Ratio | Possible Geometry | Expected Color |

| [CuL₂] | Cu(II) | 1:2 | Square Planar / Distorted Octahedral | Green / Blue |

| [NiL₂] | Ni(II) | 1:2 | Octahedral | Green |

| [CoL₂]Cl | Co(III) | 1:2 | Octahedral | Red / Brown |

| [ZnL₂] | Zn(II) | 1:2 | Tetrahedral | Colorless |

| [FeL₃] | Fe(III) | 1:3 | Octahedral | Brown / Red |

Organotin(IV) compounds are known for their structural diversity and tendency to form stable complexes with ligands containing O and N donor atoms. mdpi.comresearchgate.net The synthesis of organotin(IV) complexes with this compound could be achieved by reacting the ligand with various organotin(IV) oxides (e.g., dibutyltin(IV) oxide) or halides (e.g., diphenyltin(IV) dichloride) in a suitable solvent. mdpi.comlupinepublishers.com

The resulting complexes often exhibit five- or six-coordinate geometries around the tin atom, such as trigonal bipyramidal or octahedral. lupinepublishers.com Characterization techniques, particularly ¹¹⁹Sn NMR spectroscopy, are invaluable for determining the coordination number and geometry of the tin center in solution. researchgate.net

Table 3: Potential Organotin(IV) Complexes and Expected Geometries

| Organotin Precursor | Resulting Complex Structure (R = Organic group) | Expected Coordination Number | Probable Geometry |

| R₂SnO | R₂Sn(L-H)₂ | 6 | Octahedral |

| R₂SnCl₂ | R₂SnCl(L-H) | 5 | Trigonal Bipyramidal |

| R₃SnCl | R₃Sn(L-H) | 5 | Trigonal Bipyramidal |

(L-H denotes the deprotonated ligand)

Application of Complexes in Catalysis

While specific catalytic applications for complexes of this compound have not been extensively reported, the broader class of aminonaphthol and related Schiff base complexes are recognized for their catalytic potential. nih.govresearchgate.net Chiral aminonaphthol ligands, for instance, have been successfully used as catalysts in asymmetric synthesis, such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

Complexes of transition metals are widely used in homogeneous catalysis. mdpi.com Ruthenium complexes, for example, are versatile catalysts for oxidation, hydrogenation, and various C-C and C-N bond-forming reactions. acs.org It is plausible that transition metal complexes of this compound could be investigated as catalysts for similar transformations. The combination of the rigid naphthalene (B1677914) backbone and the flexible N,O-chelate ring could provide a unique steric and electronic environment around the metal center, potentially influencing catalytic activity and selectivity.

Asymmetric Catalysis using Chiral Ligands

Derivatives of aminonaphthols are highly valued as chiral ligands in asymmetric synthesis. mdpi.com The simultaneous presence of nitrogen and oxygen atoms allows for effective metal coordination, and when the ligand possesses chirality, it can induce high levels of enantioselectivity in chemical reactions. mdpi.com The general class of aminobenzylnaphthols, structurally related to this compound, can be synthesized via methods like the Betti reaction to create chiral intermediates that are widely applied in asymmetric synthesis. mdpi.com

The efficacy of these ligands is demonstrated in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com Research has shown that the enantioselectivity of such transformations is heavily dependent on the electronic and steric characteristics of the ligand. researchgate.net For instance, a series of chiral tertiary aminonaphthol ligands, prepared from 2-naphthol (B1666908), demonstrated that substituents on the ligand framework greatly influence the outcome of the asymmetric phenyl transfer to aromatic aldehydes. researchgate.net While specific studies focusing exclusively on a chiral version of this compound are not widespread, the performance of analogous compounds provides strong evidence of its potential.

Table 1: Performance of Related Aminonaphthol Ligands in Asymmetric Catalysis This table is based on data for structurally similar aminonaphthol ligands to illustrate the potential application of this compound in asymmetric catalysis.

| Reaction Type | Ligand Type | Metal/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phenyl Transfer | Chiral Tertiary Aminonaphthol | Zn(II) / Phenylboronic Acid | p-Chlorobenzaldehyde | Up to 89% | researchgate.net |

| Diethylzinc Addition | Cyclopropane-based Chiral Amino Alcohol | Diethylzinc | Aromatic Aldehydes | Up to 97% | researchgate.net |

| Diethylzinc Addition | Betti Aminobenzylnaphthols | Diethylzinc | Aryl Aldehydes | High enantioselectivity | mdpi.com |

Catalytic Activity in Organic Transformations

Beyond asymmetric synthesis, the structural motifs present in this compound are pertinent to a broader range of catalytic organic transformations. The aminomethyl group, in particular, is a key component in certain catalytic systems. For example, well-defined aminomethyl cyclopalladated complexes have been developed and utilized for a variety of aminomethylation reactions, which involve the introduction of an aminomethyl moiety into a target molecule. nih.gov

Furthermore, compounds with a naphthalene-ol framework are central to the synthesis of other important chemical classes. The multicomponent Mannich reaction is frequently used to produce 1-amidoalkyl-2-naphthols, which are precursors to bioactive molecules like aminoalkyl naphthols and oxazines. mdpi.com The synthesis of these compounds often requires a catalyst, and numerous systems have been developed to promote this transformation efficiently, sometimes under solvent-free conditions. mdpi.com This highlights the inherent reactivity of the aminonaphthol scaffold and its utility as a platform for developing catalytically active species.

Table 2: Catalytic Systems for the Synthesis of Structurally Related Amidoalkyl Naphthols This table summarizes various catalytic methods for synthesizing amidoalkyl naphthols, which share a core structure with the subject compound.

| Catalyst | Catalyst Loading | Temperature | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| [TMEDSA][Cl]₂ | 7.5 mol% | 70 °C | Minutes | 92-95% | mdpi.com |

| Tetradentate acidic catalyst | 1.25 mol% | 90 °C | 3-15 min | 90-96% | mdpi.com |

| Nanostructured cobalt-containing complex | 5 mol% | Not specified | Not specified | 85-95% | mdpi.com |

| Nickel nanoparticles | Not specified | 100 °C | 12-40 min | 35-95% | mdpi.com |

Supramolecular Chemistry and Self-Assembly of Coordination Complexes

Supramolecular chemistry involves the construction of complex chemical systems from molecular subunits held together by noncovalent interactions, including metal-coordination bonds. mdpi.com this compound is an excellent candidate for use as a building block, or synthon, in this field. Its bidentate N,O-donor sites can coordinate with metal ions, while the flat, aromatic surface of the naphthalene ring can engage in stabilizing π-π stacking interactions with other ligands.

The process of metal-directed self-assembly can lead to the formation of a wide array of discrete supermolecules (like molecular cages) or extended coordination polymers. mdpi.comresearchgate.net The final architecture is determined by the coordination geometry of the metal ion and the structure of the organic ligand. researchgate.net

While research on this compound itself in this context is emerging, related naphthalene-based ligands have been shown to form fascinating supramolecular structures. For example, naphthalene-1,4,5,8-tetracarboxylate, a tetra-anionic ligand, reacts with transition metals such as Cu(II), Ni(II), and Co(II) to form one- and two-dimensional coordination polymers. rsc.org In another example, a V-shaped dipyridyl ligand derived from 4-amino-1,8-naphthalimide (B156640) was used to construct new supramolecular coordination polymers, demonstrating how the naphthalene scaffold can be integrated into specific designs to control self-assembly. rsc.org These examples underscore the potential of this compound to act as a programmable component in the creation of functional supramolecular materials.

Table 3: Examples of Supramolecular Assemblies from Naphthalene-Based Ligands This table showcases the diversity of supramolecular structures that can be formed using ligands containing a naphthalene core.

| Ligand | Metal Ion(s) | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| Naphthalene-1,4,5,8-tetracarboxylate | Cu(II), Ni(II), Co(II) | 1D and 2D Coordination Polymers | rsc.org |

| 4-amino-1,8-naphthalimide derived dipyridyl ligand | Not specified | Supramolecular Coordination Polymers | rsc.org |

| 1,1'-Ferrocenedicarboxylate (bridged by naphthylene spacers) | Organotin | 16-Membered Macrocycles | acs.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govscispace.com For compounds similar to 4-(aminomethyl)naphthalen-1-ol, DFT calculations have been employed to determine various quantum chemical parameters that describe the molecule's reactivity and electronic properties. jeires.com These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating key electronic descriptors.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jeires.com A smaller energy gap generally implies higher reactivity.

Other reactivity descriptors calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (σ): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized. jeires.com

For the related compound 4-Amino-naphthalene-1-ol (4ANO), DFT calculations have shown that it possesses favorable electronic properties for interaction with metal surfaces, highlighting its potential as a corrosion inhibitor. jeires.com Similar studies on this compound would provide valuable data on its electronic distribution and reactivity profile.

Table 1: Quantum Chemical Parameters Typically Calculated by DFT This table is illustrative of parameters typically calculated for compounds like this compound, based on studies of similar molecules.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | Ease of losing an electron |

| Electron Affinity | A | Ease of gaining an electron |

| Electronegativity | χ | Electron-attracting tendency |

| Global Hardness | η | Resistance to electronic change |

| Global Softness | σ | Polarizability |

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data. hepvs.ch Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and high-level composite methods like G4 are used to predict molecular properties with high accuracy. hepvs.chustc.edu.cn These calculations can determine optimized geometries, vibrational frequencies, and thermochemical properties such as enthalpy of formation and Gibbs free energy. For a series of linear aminoalcohols, G4 ab initio calculations have been used to investigate the strength and characteristics of intramolecular hydrogen bonds. ustc.edu.cn Applying these high-level methods to this compound would yield precise predictions of its structural and energetic properties.

Conformational Analysis and Tautomerism Studies

The flexibility of the aminomethyl side chain and the presence of the hydroxyl group introduce possibilities for different spatial arrangements (conformers) and structural isomers (tautomers).

The naphthalen-1-ol moiety of the molecule can theoretically exist in equilibrium with its keto tautomer, 4-(aminomethyl)naphthalen-1(4H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. wikipedia.orgmasterorganicchemistry.com In most simple phenols, the enol (aromatic) form is overwhelmingly favored due to the stability conferred by the aromatic ring. libretexts.org However, for some naphthalene (B1677914) derivatives, such as naphthalene-1,4-diol, an observable equilibrium with the diketo form can exist under certain conditions. wikipedia.org

For this compound, the enol form is expected to be the dominant species under normal conditions. Computational studies can quantify the energy difference between the keto and enol forms, confirming the stability of the enol tautomer. researchgate.net The solvent environment can also influence the position of this equilibrium. masterorganicchemistry.comresearchgate.net

The presence of both a hydroxyl (-OH) group and an aminomethyl (-CH2NH2) group allows for the formation of an intramolecular hydrogen bond. This occurs when the hydrogen atom of the hydroxyl group interacts with the lone pair of electrons on the nitrogen atom of the amino group, forming a stable six-membered ring structure. Such intramolecular hydrogen bonds are known to significantly stabilize the conformation of a molecule. ustc.edu.cnrsc.org

Studies on related aminobenzylnaphthols have confirmed the presence of strong O-H···N intramolecular hydrogen bonds through crystallographic analysis. researchgate.net Computational methods can be used to model this interaction in this compound, calculating the bond distance, angle, and stabilization energy. ustc.edu.cnresearchgate.net In addition to intramolecular forces, the molecule can participate in intermolecular hydrogen bonding in the solid state or in solution, where the -OH and -NH2 groups of one molecule interact with those of neighboring molecules. researchgate.net

Spectroscopic Property Predictions and Correlations (e.g., NMR, UV-Vis, IR)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra for this compound are available in databases. hmdb.ca Computational models, including DFT and modern machine learning approaches, can calculate chemical shifts with increasing accuracy. mdpi.comresearchgate.netnmrdb.org The predicted spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons. The hydroxyl (-OH) proton signal may also be observable depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Data sourced from the Human Metabolome Database (HMDB) for a predicted spectrum in D₂O. hmdb.ca

| Atom Number(s) | Number of Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6 | m (multiplet) | ~7.0 - 8.2 |

| Methylene Protons (-CH₂) | 2 | s (singlet) | ~4.0 |

| Amine Protons (-NH₂) | 2 | s (singlet) | Variable, exchanges with D₂O |

| Hydroxyl Proton (-OH) | 1 | s (singlet) | Variable, exchanges with D₂O |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. msu.edu The spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the aromatic ring system. researchgate.net Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. youtube.comresearchgate.net These calculations help assign the observed absorption bands to specific electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule's functional groups. libretexts.orgpressbooks.pub DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental IR data. researchgate.net For this compound, characteristic IR absorption bands are expected for the O-H, N-H, C-H (both aromatic and aliphatic), and aromatic C=C bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretch, H-bonded | 3200 - 3600 | Broad, Strong |

| N-H (amine) | Stretch | 3300 - 3500 | Medium, often two bands |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium to Strong |

| N-H | Bend (scissoring) | 1590 - 1650 | Medium |

| O-H | Bend | 1330 - 1440 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-O | Stretch | 1000 - 1260 | Strong |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations exclusively focused on "this compound" are not extensively documented in the reviewed literature, the application of such computational techniques to similar and related molecules is established. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This approach allows for the examination of conformational changes, solvent effects, and the dynamics of intermolecular interactions.

For instance, a study on conformationally restrained analogues of related compounds has utilized molecular dynamics simulations to understand their structural behavior. lookchem.com Furthermore, computational studies involving Density Functional Theory (DFT), a quantum mechanical modeling method, have been employed to investigate the properties of "4-Amino-naphthalene-1-ol", a structurally similar compound. jeires.com These studies often explore parameters like binding energy and electronic properties to predict the molecule's behavior in various environments, such as its interaction with metal surfaces. jeires.com Such computational approaches provide a framework for how MD simulations could be applied to "this compound" to explore its dynamic behavior, including its flexibility and interactions with biological macromolecules or other chemical species.

The insights from MD simulations are valuable for understanding phenomena where molecular motion is critical, such as drug-receptor binding, protein folding, and the properties of materials. rsc.org For "this compound", MD simulations could elucidate its preferred conformations in solution, the hydration shell structure, and the energetic barriers between different conformational states.

Charge-Transfer Complexation Studies

Charge-transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor molecule. wikipedia.org The interaction involves the partial transfer of electronic charge from the donor to the acceptor, resulting in a new set of absorption bands in the electronic spectrum. wikipedia.org The formation and stability of these complexes are influenced by the ionization potential of the donor, the electron affinity of the acceptor, and the surrounding solvent. wikipedia.orgrsc.org

"this compound" possesses both electron-donating (amino and hydroxyl groups) and an aromatic naphthalene ring system, making it a potential candidate for forming charge-transfer complexes with suitable electron acceptors. The study of CT complexes is significant in various fields, including organic electronics and biological processes. rsc.org

Experimental and computational studies on related systems provide a basis for understanding the potential charge-transfer complexation involving "this compound". For example, studies on the charge-transfer complexes of 1,4-naphthoquinone (B94277) acceptors with aromatic hydrocarbon donors have been reported, detailing their association constants, molar extinction coefficients, and enthalpies of formation. rsc.org Similarly, the formation of charge-transfer complexes between 4-nitrocatechol (B145892) (an electron acceptor) and various amino alcohols (electron donors) has been investigated spectrophotometrically, revealing the stoichiometry and thermodynamic parameters of the complexes formed. nih.gov

The ability of a molecule to act as an electron donor or acceptor can be evaluated using computational methods like DFT, which can calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jeires.com A study on "4-Amino-naphthalene-1-ol" and other derivatives calculated various quantum chemical parameters to assess their interaction with an iron surface, which is fundamentally a charge-transfer process. jeires.com

The following table summarizes key quantum chemical parameters for "4-Amino-naphthalene-1-ol" (a related compound), which are indicative of its potential to engage in charge-transfer interactions.

| Parameter | Description | Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | |

| Ionization Potential (I) | The energy required to remove an electron | |

| Electron Affinity (A) | The energy released when an electron is added |

Note: Specific values for "this compound" would require dedicated computational studies.

The study of charge-transfer complexation of "this compound" with various electron acceptors would provide valuable information on its electronic properties and potential applications in areas such as sensor technology or materials science.

Advanced Applications in Materials and Sensors

Development of Chemosensors for Ion Detection

The development of fluorescent chemosensors is a significant area of analytical chemistry, crucial for detecting trace amounts of specific ions in biological and environmental samples. nih.gov The inherent fluorescence of the naphthalene (B1677914) moiety in 4-(Aminomethyl)naphthalen-1-ol makes it an excellent platform for designing such sensors.

The structure of this compound is well-suited for creating fluorescent chemosensors for various metal cations. The aminomethyl and hydroxyl groups can act as a binding site, or "receptor," for metal ions. When a metal ion like zinc (Zn²⁺) or silver (Ag⁺) coordinates with these groups, it can modulate the photophysical properties of the naphthalene fluorophore.

Research has shown that derivatives of naphthalene are effective in detecting these ions. For instance, Schiff bases derived from naphthaldehyde can exhibit high selectivity for Zn²⁺, often resulting in fluorescence enhancement. scielo.brresearchgate.net The binding of Zn²⁺ to the sensor can restrict intramolecular rotation or inhibit photoinduced electron transfer (PET), leading to a "turn-on" fluorescent response. researchgate.net Similarly, polytriazole-based fluorescent polymers containing moieties like oxadiazole have demonstrated high sensitivity and selectivity for Ag⁺ ions, typically through a fluorescence quenching mechanism. rsc.org The nitrogen and oxygen atoms in the this compound scaffold provide potential coordination sites that can be exploited for the selective detection of such metal ions. frontiersin.org

Table 1: Examples of Naphthalene-Based Fluorescent Chemosensors and Their Properties

| Sensor Type/Base | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| (E)-1-((thiazol-2-ylimino)methyl)naphthalen-2-ol | Zn²⁺ | Fluorescence Enhancement | 0.0311 µM | scielo.br |

| Polytriazole with Oxadiazole Moieties | Ag⁺ | Fluorescence Quenching | 0.422 µM | rsc.org |

This table is illustrative of the capabilities of naphthalene-based systems.

The design of effective chemosensors relies on several key principles that ensure both selectivity (the ability to detect a specific ion in the presence of others) and sensitivity (the ability to detect very low concentrations). mdpi.com

Fluorophore-Spacer-Receptor Model : This is a common design strategy where the sensor molecule consists of three parts. For this compound, the naphthalene ring acts as the fluorophore (the signaling unit). The aminomethyl group can be considered part of the receptor (the ion-binding site), which may be further modified. A spacer is not always necessary if the receptor is directly attached to the fluorophore.

Photoinduced Electron Transfer (PET) : In many sensors, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. This is an "off" state. Upon binding a target cation, the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is restored, creating a "turn-on" sensor. researchgate.netresearchgate.net

Chelation-Enhanced Fluorescence (CHEF) : Here, the binding of a metal ion to the receptor forms a rigid chelate complex. This rigidity reduces non-radiative decay pathways (like molecular vibrations), leading to an increase in fluorescence quantum yield and a significant enhancement of the emission intensity. nih.gov

Selectivity : Selectivity is achieved by tailoring the size, geometry, and nature of the binding pocket of the receptor to match the specific properties (like ionic radius and charge density) of the target metal cation. The arrangement of the hydroxyl and aminomethyl groups on the naphthalene frame creates a specific coordination environment that can favor certain ions over others. researchgate.net

Role in the Chemistry of Dye Precursors

Naphthol derivatives are widely used as coupling components in the formation of azo dyes and in oxidative hair coloring products. google.com In this context, this compound can function as a dye precursor, specifically as a "coupler."

In a typical oxidative dyeing process, a primary intermediate (an aromatic amine like p-phenylenediamine) is oxidized by an agent such as hydrogen peroxide. This oxidized intermediate then reacts with a coupler molecule. The hydroxyl group on the naphthalene ring of this compound activates the ring for electrophilic substitution, allowing it to couple with the intermediate to form a larger, stable dye molecule with a distinct color. The specific color of the resulting dye is influenced by the precise structures of both the primary intermediate and the coupler. For example, coupling 4-amino-2-(1-hydroxy-ethyl)-phenol with 1-naphthol (B170400) produces a redder color than when using other phenols. google.com

Advanced Materials Science Applications

The compound is recognized as a versatile component in materials science due to its rigid structure and functional groups.

Organic Building Blocks : this compound is classified as an organic building block. bldpharm.comcymitquimica.comambeed.com This means it serves as a starting material or an intermediate for the synthesis of more complex functional molecules, polymers, and materials for a wide range of applications.

MOF Ligands : Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of this compound—a rigid aromatic core and coordinating -OH and -NH2 groups—make it a suitable candidate for an organic ligand in MOF synthesis. bldpharm.com Such MOFs could have applications in gas storage, catalysis, or sensing.

Electronic and Optical Materials : The naphthalene core is a well-known chromophore, and its derivatives are used in optical and electronic applications. bldpharm.com The compound's fluorescent properties are central to its use in optical materials. Schiff bases derived from similar compounds have been studied for their photophysical properties, which are relevant for optoelectronic applications. researchgate.net

Structural Components in Supramolecular Materials and Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net The functional groups on this compound make it an ideal component for building supramolecular materials.

The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are capable of forming strong and directional hydrogen bonds. The flat, aromatic naphthalene ring can participate in π-π stacking interactions. These combined non-covalent forces can guide the self-assembly of the molecules into well-defined architectures like fibers, sheets, or complex 3D networks. rsc.org These ordered assemblies can exhibit emergent properties that are different from the individual molecules, making them useful for applications in areas such as drug delivery, tissue engineering, and molecular electronics.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Diversified Scaffolds

The development of novel synthetic methodologies is paramount to unlocking the full potential of the 4-(aminomethyl)naphthalen-1-ol core. Future research should focus on creating libraries of derivatives with diverse structural and functional properties.

One promising avenue is the expansion of multicomponent reactions, such as the Betti reaction, which traditionally involves a naphthol, an aldehyde, and an amine to form aminobenzylnaphthols. tandfonline.comrsc.orgresearchgate.net Future investigations could adapt this reaction for this compound, using its primary amine as an internal component to generate complex polycyclic or macrocyclic structures. The use of green catalysts and reaction media, such as polyethylene (B3416737) glycol (PEG), could enhance the environmental benignity of these syntheses. researchgate.net

Furthermore, the rich literature on metal-catalyzed and Lewis acid-catalyzed transformations of naphthalene (B1677914) derivatives offers a fertile ground for exploration. researchgate.net Techniques like palladium-catalyzed cross-coupling, rhodium-catalyzed annulation, and gold-catalyzed cyclization could be employed to functionalize the naphthalene core of this compound. researchgate.net Similarly, derivatization of the amino and hydroxyl groups can lead to novel scaffolds. For instance, reaction with oxo-acids can lead to the formation of complex heterocyclic frameworks, such as 14-aza-12-oxasteroids, through tandem cyclization reactions. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Promising Synthetic Methodologies for Scaffold Diversification

| Methodology | Description | Potential Outcome | Reference(s) |

|---|---|---|---|

| Modified Betti Reaction | A one-pot reaction of a naphthol, aldehyde, and amine. Can be adapted to use the intrinsic amine of the target compound. | Synthesis of complex polycyclic and macrocyclic aminonaphthol derivatives. | tandfonline.com, rsc.org, researchgate.net |

| Metal-Catalyzed Reactions | Includes Pd-catalyzed cross-coupling, Rh-catalyzed annulation, and other transformations. | Precise C-H functionalization and construction of highly substituted naphthalene rings. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products. | Rapid synthesis of novel 2-naphthamide (B1196476) and other derivatives from the core structure. | nih.gov, acs.org |

| Tandem Cyclization | Reaction of the amino-alcohol functionality with oxo-acids to form multiple rings in a single step. | Generation of novel and complex heterosteroidal frameworks. | mdpi.com |

| Click Chemistry | Use of modular, high-yield reactions to link the core scaffold to other molecular fragments. | Facile creation of diverse ligand libraries for catalytic and material applications. | acs.org |

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Structures

While standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are fundamental for structural confirmation nih.govscispace.comresearchgate.net, the complex three-dimensional structures that can arise from this compound demand more sophisticated analytical methods.

Future work should incorporate advanced spectroscopic techniques to provide deeper structural insights. FT-Raman spectroscopy can offer complementary vibrational information to FT-IR, aiding in the detailed analysis of the molecular backbone. scispace.comresearchgate.netresearchgate.net For complex stereochemistry, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for performing conformational analysis and determining the spatial proximity of atoms. scispace.com

Beyond confirming covalent structures, spectroscopic methods can probe the non-covalent interactions and electronic properties crucial for designing functional materials. Fluorescence spectroscopy can characterize the emissive properties of new derivatives, which is vital for applications in sensors or optical materials. Raman spectroscopy is particularly powerful for studying vibrational energies and can be used to create a "vibrational fingerprint" of a molecule, which is indispensable for characterizing carbon-based nanomaterials or functionalized surfaces.

Rational Design of Ligands for Highly Selective Catalysis

The dual functional groups of this compound make it an attractive scaffold for developing novel ligands for transition metal catalysis. The rational design of these ligands is a key research frontier, moving beyond trial-and-error to a predictive, science-driven approach.

Computational methods, particularly Density Functional Theory (DFT), can be used to model catalytic cycles and predict the performance of new ligand designs in silico. d-nb.info This allows researchers to evaluate how modifications to the ligand scaffold, such as the introduction of bulky substituents, impact the reactivity and enantioselectivity of a metal complex before undertaking laborious synthesis. d-nb.inforsc.org For example, studies on manganese catalysts have shown that modifying a ligand to enforce a specific facial coordination mode can dramatically improve enantioselectivity in hydrogenation reactions. d-nb.info

A powerful emerging strategy is the use of virtual ligand-assisted (VLA) screening. hokudai.ac.jp This computational technique parameterizes a general ligand class and screens a wide range of virtual properties to create a map that guides the design of real ligands with optimal characteristics for a specific catalytic transformation. hokudai.ac.jp This approach can accelerate the discovery of highly efficient and selective catalysts based on the this compound scaffold for important chemical reactions.

Computational Chemistry-Driven Material Design

Computational chemistry provides a powerful toolkit for predicting the properties of new materials derived from this compound, thereby guiding synthetic efforts toward molecules with desired functionalities.

DFT calculations are routinely used to optimize molecular geometries and predict a wide range of properties, including vibrational frequencies (to compare with experimental IR and Raman spectra), NMR chemical shifts, and electronic characteristics. scispace.comresearchgate.netresearchgate.net Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the electronic transitions and reactivity of a molecule. researchgate.net